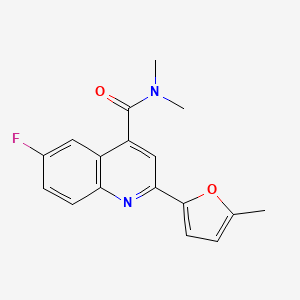

6-氟-N,N-二甲基-2-(5-甲基呋喃-2-基)喹啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

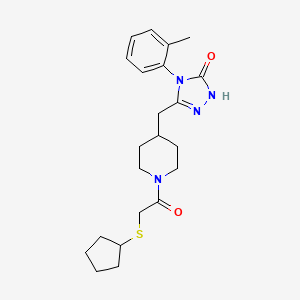

The compound 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives are often explored for their potential use in medicinal chemistry due to their antibacterial, antifungal, and various other pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves strategies such as keto ester condensation, reductive cyclization, and various substitution reactions. For instance, the synthesis of 2-substituted 6-fluoroquinoline derivatives involves keto ester condensation of benzoyl chloride and reductive cyclization of intermediates to afford hydroxyquinoline derivatives . Although the specific synthesis of 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

Quinoline derivatives often contain a fluorine atom, which can significantly influence their molecular properties and biological activity. The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the molecule . The molecular structure of quinoline derivatives is also characterized by the presence of various functional groups, such as carboxamide, which can be modified to improve the compound's pharmacological profile.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including derivatization, which is used to enhance their detection in analytical methods such as high-performance liquid chromatography (HPLC). For example, quinoline carboxylic acids can be derivatized to form highly sensitive fluorescent derivatives for HPLC analysis . These reactions are crucial for the development of analytical methods to detect and quantify quinoline derivatives in biological samples.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their fluorescence characteristics, are important for their application in analytical chemistry. For example, the derivatization of quinoline carboxylic acids can result in fluorescent derivatives that are detectable at specific excitation and emission wavelengths . The electrochemical properties of quinoline derivatives are also studied to develop analytical methods for their detection and to understand their mechanism of action .

科学研究应用

PET成像放射性配体开发

新型喹啉-2-甲酰胺衍生物的开发,包括标记碳-11的衍生物,证明了它们作为正电子发射断层扫描(PET)成像放射性配体的潜力。这些化合物对各种器官的外周苯二氮卓受体(PBR)表现出高特异性结合,表明它们在体内PBR的无创评估中很有用,这对于研究炎症、神经变性和癌症至关重要 (Matarrese et al., 2001)。

分析应用的荧光衍生物

喹啉荧光衍生物的合成和性质——N-[N-(6-氨基己基)-5-二甲基氨基-1-萘磺酰胺基]-8-(N-甲基-N-2-丙炔基)氨基甲基喹啉-5-甲酰胺——突出了它在分析化学中的应用。该化合物的荧光可用于生物成像和开发用于检测生物分子或过程的荧光探针 (Gracheva et al., 1982)。

化学合成和改性技术

对2,6-二甲基-4-喹啉甲酸N-羟基琥珀酰亚胺酯的研究揭示了其作为脂肪族胺的液相色谱分析的荧光和亲水衍生化试剂的作用。这证明了喹啉甲酰胺衍生物在增强分析方法中的化学多功能性和实用性 (Wang et al., 2006)。

细胞毒活性与抗癌研究

对苯并[b][1,6]萘啶类甲酰胺衍生物的合成和细胞毒性活性进行的研究,这些衍生物在结构上与喹啉甲酰胺相关,表明对癌细胞系具有显着的生长抑制特性。这突出了此类化合物在抗癌研究和治疗开发中的潜力 (Deady et al., 2003)。

发现疾病治疗的新型抑制剂

发现新型3-喹啉甲酰胺作为共济失调毛细血管扩张症突变(ATM)激酶的有效、选择性和口服生物利用度抑制剂,展示了其在治疗与ATM激酶功能障碍相关的疾病(如癌症)中的治疗应用潜力 (Degorce et al., 2016)。

属性

IUPAC Name |

6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-10-4-7-16(22-10)15-9-13(17(21)20(2)3)12-8-11(18)5-6-14(12)19-15/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOONNQJLBZZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)

![Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2549018.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)

![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2549034.png)